Acetic acid, sulfo-, 1-tetradecyl ester, sodium salt
Description
Chemical Name: Acetic acid, sulfo-, 1-tetradecyl ester, sodium salt CAS Number: 29462-73-5 Synonyms: Tetradecyl sodium sulfoacetate, Sodium 2-(tetradecyloxy)-2-oxoethanesulfonate . Molecular Formula: C₁₆H₃₁NaO₅S Molecular Weight: 358.47 g/mol . Structure: Comprises a 14-carbon (tetradecyl) alkyl chain linked to a sulfoacetate group (CH₃CO-SO₃⁻) via an ester bond, with a sodium counterion .
Properties
CAS No. |
29462-73-5 |
|---|---|
Molecular Formula |
C16H31NaO5S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
sodium;2-oxo-2-tetradecoxyethanesulfonate |
InChI |
InChI=1S/C16H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-16(17)15-22(18,19)20;/h2-15H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
IIJXVXYJSCOOAR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, sulfo-, 1-tetradecyl ester, sodium salt typically involves the esterification of acetic acid with 1-tetradecanol, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the esterification and sulfonation processes are optimized for efficiency. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, sulfo-, 1-tetradecyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to sulfide or thiol groups.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives .
Scientific Research Applications
Applications Overview
-
Biochemical Research
- Enzyme Studies : The compound is employed as a substrate in enzyme assays, where it can influence enzyme activity due to its sulfonic acid group, which interacts with positively charged sites on proteins .
- Drug Development : Its unique structure makes it a potential building block for pharmaceutical compounds, facilitating the design of new drugs.
-
Analytical Chemistry
- High-Performance Liquid Chromatography (HPLC) : this compound can be analyzed using reverse phase HPLC methods. This technique allows for the effective separation and quantification of the compound in complex mixtures .
- Mass Spectrometry Compatibility : For applications requiring mass spectrometry, the mobile phase can be adjusted to improve detection sensitivity by replacing phosphoric acid with formic acid .
- Environmental Applications
Data Tables
-
Enzyme Interaction Studies
- A study investigated the effects of this compound on enzyme kinetics. Results indicated that the compound could modulate enzyme activity by altering protein conformation through ionic interactions with the sulfonic group. This opens avenues for therapeutic applications where enzyme regulation is critical.
-
Pharmacokinetics Research
- In pharmacokinetic studies, the compound was used to evaluate absorption and metabolism in various biological models. Data showed rapid clearance from plasma and minimal accumulation in tissues, suggesting favorable pharmacokinetic properties for potential drug candidates.
Mechanism of Action
The mechanism of action of acetic acid, sulfo-, 1-tetradecyl ester, sodium salt involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The molecular targets include cell membranes and proteins, where it disrupts lipid bilayers and denatures proteins, leading to increased permeability and solubilization .
Comparison with Similar Compounds
Alkyl Chain Length Variation in Sulfoacetates
Sulfoacetate esters differ in alkyl chain length, significantly impacting their physicochemical properties.
| Compound | CAS Number | Alkyl Chain | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| Sodium octyl sulfoacetate | 29462-75-7 | C₈ (octyl) | C₁₀H₁₉NaO₅S | 274.31 | Higher water solubility; lower CMC |
| Sodium lauryl sulfoacetate | 1847-58-1 | C₁₂ (dodecyl) | C₁₄H₂₈O₅S | 330.42 | Moderate solubility; common in cosmetics |
| Sodium tetradecyl sulfoacetate | 29462-73-5 | C₁₄ (tetradecyl) | C₁₆H₃₁NaO₅S | 358.47 | Lower solubility; higher surface activity |
Key Findings :
- Solubility : Shorter chains (e.g., octyl) enhance water solubility, while longer chains (tetradecyl) reduce solubility but improve lipid affinity .
- Critical Micelle Concentration (CMC) : Longer alkyl chains lower CMC, making tetradecyl sulfoacetate more efficient at forming micelles at lower concentrations .
- Applications : Dodecyl (C₁₂) variants are widely used in personal care products due to balanced solubility and mildness. Tetradecyl derivatives may be preferred in industrial settings requiring robust surfactants .
Functional Group Comparison: Sulfoacetates vs. Sulfates vs. Sulfosuccinates
Structural differences in the anionic head group dictate performance and safety.
| Compound | Functional Group | Structure | Key Differences |
|---|---|---|---|
| Sodium tetradecyl sulfoacetate | Sulfoacetate (CH₃CO-SO₃⁻) | Ester-linked sulfonate and acetate | Milder than sulfates; stable under acidic conditions |
| Sodium tetradecyl sulfate | Sulfate (OSO₃⁻) | Ester-linked sulfate | High foaming but harsh on skin; hydrolyzes in acid |
| Sodium ditridecyl sulfosuccinate | Sulfosuccinate (O₃S-C(COO⁻)-CH₂) | Two alkyl chains on succinate backbone | Superior emulsifier; lower irritation potential |
Key Findings :
- Stability : Sulfoacetates resist hydrolysis in acidic environments better than sulfates, which degrade into toxic byproducts .
- Irritation Potential: Sulfosuccinates (e.g., sodium ditridecyl sulfosuccinate) are less irritating than sulfoacetates due to branched structures, making them suitable for sensitive applications .
- Performance : Sulfates (e.g., sodium tetradecyl sulfate) generate more foam but are restricted in cosmetics due to irritation risks. Sulfoacetates balance mildness and efficacy .
Key Findings :
- Regulatory Gaps : Tetradecyl sulfoacetate lacks comprehensive toxicological data compared to dodecyl variants .
Biological Activity
Acetic acid, sulfo-, 1-tetradecyl ester, sodium salt (CAS Number: 29462-73-5) is a sulfonated ester that exhibits various biological activities due to its unique chemical structure. This compound has garnered attention in biochemical research and therapeutic applications. Below, we explore its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₃₁NaO₅S
- Molecular Weight : 358.47 g/mol
- CAS Registry Number : 29462-73-5
The compound features a long hydrophobic alkyl chain (tetradecyl) and a sulfonic acid group, which enhances its solubility in water and its interaction with biological molecules.
Enzyme Interactions
Research indicates that this compound can influence enzyme activity through its sulfonic acid moiety. This group allows the compound to form ionic bonds with positively charged residues in proteins, potentially altering their conformation and functionality. Such interactions can modulate enzymatic pathways, making this compound a candidate for further investigation in drug development and biochemical assays .
Modulation of Signaling Pathways
The compound may also play a role in cellular signaling. Studies have suggested that it can affect pathways related to inflammation and cell growth. The presence of the sulfonic group enables the compound to interact with various receptors and proteins involved in these pathways, indicating potential therapeutic applications .
Case Studies and Research Findings
-
Enzyme Mechanism Studies :
- Acetic acid, sulfo-, 1-tetradecyl ester has been used as a substrate in enzyme assays to study the mechanisms of action of various enzymes. Its unique structure allows for specific interactions that can provide insights into enzyme kinetics and regulation.
- Pharmaceutical Development :
- Toxicological Assessments :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetic acid, methyl ester | CH₃O₂ | Simpler structure; lacks sulfonic group |
| Acetic acid, sulfo-, 1-methyl ester | CH₃OS | Shorter alkyl chain; different physical properties |
| Acetic acid, sulfo-, 1-decyl ester | C₁₂H₂₃NaO₅S | Different alkyl chain length; varied biological activity |
| Acetic acid, sulfo-, 2-methyl ester | CH₃NaOS | Sodium salt form; alters solubility characteristics |
This table illustrates the structural differences among similar compounds and highlights the unique features of this compound that contribute to its biological activity.
Q & A
Basic Research Questions
Q. What are the key molecular characteristics of acetic acid, sulfo-, 1-tetradecyl ester, sodium salt, and how are they determined experimentally?
- Methodological Answer : The compound’s molecular formula is C₁₆H₃₁NaO₅S (MW: 358.47 g/mol) . Structural confirmation requires techniques like NMR spectroscopy (¹H/¹³C) to resolve the sulfoacetate group and tetradecyl chain, mass spectrometry (MS) for molecular ion validation, and FT-IR to confirm sulfonate (S=O) and ester (C=O) functional groups. The InChI identifier (1S/C16H32O5S.Na/c1-2-3-…/q;+1/p-1 ) aids in database searches .
Q. How is this compound synthesized, and what are the critical parameters for optimizing yield?
- Methodological Answer : Synthesis involves esterification of sulfoacetic acid with 1-tetradecanol, followed by neutralization with sodium hydroxide. Key parameters include:
- Molar ratio of reactants (e.g., excess alcohol to drive esterification).
- Temperature control (60–80°C) to avoid sulfonate group degradation.
- Catalyst selection (e.g., sulfuric acid for esterification, but risks sulfonation side reactions).
- Post-synthesis purification via recrystallization or column chromatography to remove unreacted tetradecanol .
Q. What are its solubility properties, and how do they influence experimental design?
- Methodological Answer : The compound is amphiphilic due to the tetradecyl chain (hydrophobic) and sulfonate group (hydrophilic). Solubility varies:
- Highly soluble in polar solvents (e.g., water, methanol) at low concentrations.
- Forms micelles above critical micelle concentration (CMC), measurable via surface tension assays.
- Use dynamic light scattering (DLS) to monitor aggregation in aqueous solutions. Adjust pH to stabilize the sulfonate group (pKa ~1–2) .
Advanced Research Questions
Q. How does this compound interact with colloidal systems, and what mechanistic insights exist?
- Methodological Answer : As an anionic surfactant, it reduces interfacial tension in oil-water systems. Experimental approaches include:
- Langmuir trough experiments to study monolayer formation.
- Zeta potential measurements to assess electrostatic stabilization in emulsions.
- Compare with structurally similar surfactants (e.g., sodium dioctadecenyl sulphonatosuccinate ) to evaluate chain-length effects on micelle stability .
Q. What contradictions exist in reported toxicity data, and how can they be resolved?
- Methodological Answer : Discrepancies in ecotoxicity studies (e.g., aquatic vs. terrestrial models) may arise from:
- Variability in test organisms’ lipid content , affecting surfactant bioaccumulation.
- pH-dependent speciation altering sulfonate group reactivity.
- Resolve via standardized OECD guidelines (e.g., Test No. 201/202) with controlled pH and ionic strength. Cross-reference with sodium lauryl sulfoacetate toxicity profiles for structural analogs .
Q. What advanced spectroscopic or computational methods validate its degradation pathways?
- Methodological Answer : Degradation studies (e.g., hydrolysis, photolysis) require:
- LC-MS/MS to identify breakdown products (e.g., sulfoacetic acid, tetradecanol).
- Density functional theory (DFT) simulations to predict bond cleavage energetics.
- Isotopic labeling (e.g., ¹⁸O in ester groups) to trace hydrolysis mechanisms .
Data Interpretation and Conflict Resolution
Q. How should researchers address discrepancies in reported CMC values?
- Methodological Answer : Variability in CMC (e.g., 0.1–0.5 mM) may stem from:
- Temperature fluctuations during measurement (CMC decreases with temperature).
- Impurity effects (e.g., residual alcohols).
- Standardize protocols using conductivity titration or pyrene fluorescence assays at fixed temperatures (25°C) and ultra-pure solvents .
Q. What strategies differentiate surface adsorption from bulk-phase interactions in catalytic studies?
- Methodological Answer : For catalytic applications (e.g., ester hydrolysis), use:
- Quartz crystal microbalance (QCM) to quantify adsorption on catalyst surfaces.
- ATR-FTIR to distinguish surface-bound vs. free sulfonate groups.
- Kinetic modeling (e.g., Langmuir-Hinshelwood) to isolate adsorption contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
